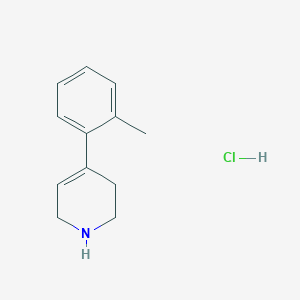

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 127382-79-0) is a tetrahydropyridine derivative with a 2-methylphenyl substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₁₃H₁₈ClN, and it has a molecular weight of 223.74 g/mol . Structurally, it is closely related to neurotoxic compounds like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in humans and animal models .

Properties

IUPAC Name |

4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-6,13H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHPEPDBJEDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 2-methylphenylacetonitrile with a suitable reducing agent to form the corresponding amine. This amine is then cyclized to form the tetrahydropyridine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its fully saturated form.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.

Scientific Research Applications

Neurotoxicology and Parkinson's Disease Research

Induction of Parkinsonism in Animal Models

MPTP is primarily recognized for its ability to induce Parkinson-like symptoms in animal models. It serves as a crucial tool for studying the pathophysiology of Parkinson's disease. When administered to mice or primates, MPTP metabolizes into 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra region of the brain. This mechanism mimics the neurodegenerative processes observed in human Parkinson's disease cases .

Behavioral Studies

Research utilizing MPTP has facilitated investigations into behavioral impairments associated with neurochemical deficits. For example, studies have examined the effects of various interventions—such as exercise and dietary supplements—on behavioral outcomes in MPTP-treated animals. These studies contribute to understanding potential therapeutic strategies for mitigating symptoms of Parkinson's disease .

Mechanistic Insights

Oxidative Stress and Neuroinflammation

MPTP is instrumental in exploring the roles of oxidative stress and neuroinflammation in neuronal death. Research indicates that MPTP-induced toxicity leads to increased oxidative stress markers and inflammatory responses within the nervous system. This insight has spurred further investigations into antioxidants and anti-inflammatory agents as potential treatments for neurodegenerative diseases .

Neuroprotective Studies

The compound has also been utilized to assess neuroprotective strategies. For instance, studies have investigated how docosahexaenoic acid (DHA) influences apelin distribution and neuroprotection against MPTP-induced damage. Findings from such studies may inform future therapeutic approaches for safeguarding dopaminergic neurons from degeneration .

Summary of Applications

| Application Area | Description |

|---|---|

| Induction of Parkinsonism | Used to create animal models that replicate Parkinson's disease symptoms for research purposes. |

| Behavioral Studies | Investigates behavioral changes and potential therapeutic interventions following MPTP administration. |

| Mechanistic Studies | Explores oxidative stress and neuroinflammation pathways involved in neuronal death. |

| Neuroprotective Research | Evaluates compounds that may protect against MPTP-induced neurotoxicity. |

Case Studies

- Neurotoxicity Assessment : A study demonstrated that 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine induced significantly more potent neurotoxicity compared to its analogs in mouse models. The investigation highlighted the compound's utility in understanding the mechanisms underlying dopaminergic neuron loss .

- Therapeutic Interventions : Another research effort examined the effects of treadmill exercise on MPTP-treated mice, revealing that physical activity could mitigate some behavioral deficits associated with dopamine depletion .

- DHA Influence on Neuroprotection : A study assessed how DHA administration altered neurochemical outcomes in MPTP-treated rodents, providing insights into dietary influences on neurodegeneration and potential protective mechanisms .

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of tetrahydropyridine derivatives are highly dependent on substituents on the phenyl ring or the tetrahydropyridine core. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Neurotoxicity MPTP (phenyl-substituted) is a potent neurotoxin that selectively damages dopaminergic neurons by converting to MPP+ via monoamine oxidase-B (MAO-B) . 4-Fluorophenyl analogs (e.g., CAS 1978-61-6) are used as reference standards in paroxetine hydrochloride quality control, indicating their role in monitoring pharmaceutical impurities .

Physicochemical Properties

- The 4-fluorophenyl derivative exhibits a defined melting point (169–173°C), suggesting higher crystallinity compared to the target compound .

- Chlorophenyl variants (e.g., CID 15047263) have lower molecular weights and simpler structures, making them more amenable to synthetic modifications .

Applications in Research

- MPTP remains a gold standard for inducing Parkinson’s disease in murine models, while its analogs (e.g., the target compound) may serve to study structure-neurotoxicity relationships .

- 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS 95019-16-2) lacks a phenyl group and is primarily used as a pharmaceutical intermediate, highlighting the necessity of aromatic substituents for neuroactivity .

Research Implications and Gaps

- Neurotoxic Potential: The target compound’s structural similarity to MPTP warrants further investigation into its metabolic pathways and dopaminergic toxicity.

- Synthetic Utility : Substituent diversity (e.g., fluoro, chloro, methyl) enables tailored modifications for drug discovery or toxicology studies .

- Analytical Challenges: Limited melting point data for the target compound underscores the need for comprehensive physicochemical characterization .

Biological Activity

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as 2'-Methyl-MPTP hydrochloride, is a derivative of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compound has garnered attention in neuropharmacology due to its potent dopaminergic neurotoxic effects, which are particularly relevant in the study of Parkinson's disease.

- Molecular Formula : C13H17N

- Molecular Weight : 187.28 g/mol

- CAS Number : 102417-86-7

The biological activity of this compound is primarily linked to its conversion into a toxic metabolite. Upon administration, it is oxidized by monoamine oxidase (MAO), leading to the formation of the neurotoxic compound 1-methyl-4-(2'-methylphenyl)pyridinium (MPP+). This metabolite inhibits mitochondrial complex I, resulting in oxidative stress and subsequent neuronal death in dopaminergic pathways.

Comparative Neurotoxicity

Research indicates that this compound exhibits greater neurotoxic potency compared to its parent compound MPTP. In studies involving murine models:

- Neurotoxic Potency :

- This compound demonstrated a significantly higher dopaminergic toxicity than MPTP.

- The effective concentration for inducing neurotoxicity was lower for this compound compared to MPTP.

Table 1: Neurotoxic Potency Comparison

| Compound | Effective Dose (mmol/kg) | Neurotoxic Outcome |

|---|---|---|

| MPTP | 0.113 | Moderate dopaminergic loss |

| 4-(2-Methylphenyl)-MPTP | 0.05 | Severe dopaminergic loss |

Research Findings

Several studies have investigated the biological effects and mechanisms of action of this compound:

- Neurotoxicity Studies :

- Mechanistic Insights :

- Protective Treatments :

Case Studies

A notable case study involved administering varying doses of this compound to mice:

- Findings :

- Mice receiving four injections exhibited nearly complete loss of neurons in the zona compacta of the substantia nigra.

- Behavioral assessments indicated significant motor deficits consistent with Parkinsonian symptoms.

Q & A

Q. What experimental strategies optimize the synthesis yield of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how are intermediates characterized?

Methodological Answer:

- Synthesis Optimization : Use reflux conditions with thionyl chloride (SOCl₂) for cyclization, as demonstrated in piperidine derivative synthesis (e.g., 4-chloropyridine-2-carbonyl chloride preparation via SOCl₂-mediated reactions) .

- Intermediate Characterization : Employ nuclear magnetic resonance (¹H/¹³C-NMR) and mass spectrometry (ESI-MS) to verify structural intermediates. For example, NMR peaks at δ 7.43–8.44 ppm for aromatic protons and ESI-MS m/z 193.04 ([M+Na]⁺) confirm key intermediates .

- Yield Enhancement : Introduce anhydrous potassium carbonate (K₂CO₃) during coupling reactions to minimize side products, as shown in thioether bond formation steps .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound?

Methodological Answer:

- Chromatographic Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, using a mobile phase of acetonitrile/water (70:30 v/v) to resolve impurities .

- Stability Testing : Conduct accelerated degradation studies under thermal (40–60°C) and hydrolytic (pH 1–13) conditions, monitoring degradation products via UPLC-MS (e.g., detecting m/z 251.1 for hydrolyzed byproducts) .

- Quantitative Analysis : Apply the formula for impurity quantification, where and are peak responses of standard and test solutions .

Q. How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

- Storage Conditions : Store in airtight, light-resistant containers at −20°C to prevent oxidation of the tetrahydropyridine ring. Desiccate with silica gel to avoid hygroscopic degradation .

- Handling Protocols : Use inert atmospheres (N₂/Ar) during weighing and dissolution to minimize air-sensitive degradation. Gloveboxes are recommended for prolonged manipulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with substituents at the 2-methylphenyl group (e.g., electron-withdrawing Cl or NO₂) and the tetrahydropyridine nitrogen (e.g., alkyl or aryl groups). Assess effects on receptor binding using radioligand assays .

- Biological Assays : Test inhibitory activity against monoamine oxidases (MAOs) or dopamine receptors via enzyme-linked immunosorbent assays (ELISA) and patch-clamp electrophysiology .

- Data Interpretation : Correlate logP values (calculated via HPLC retention times) with blood-brain barrier permeability to prioritize CNS-active candidates .

Q. How can contradictory spectral data (e.g., NMR or MS) be resolved during structural elucidation of synthetic intermediates?

Methodological Answer:

- Spectral Discrepancies : For ambiguous NMR peaks (e.g., δ 2.81–3.04 ppm for methyl groups), use 2D NMR (COSY, HSQC) to assign coupling partners and verify connectivity .

- Mass Spectrometry Validation : Compare experimental ESI-MS m/z (e.g., 251.1 [M+H]⁺) with theoretical values using software like MassHunter or Xcalibur. Adjust ionization settings (e.g., ESI vs. APCI) to reduce fragmentation .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to neurological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with dopamine D2 receptors. Optimize ligand poses using molecular mechanics generalized Born/surface area (MM/GBSA) scoring .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bond occupancy (e.g., between the tetrahydropyridine nitrogen and Asp114 residue) .

Q. What experimental frameworks are recommended for identifying the biological targets of this compound in neurological disorders?

Methodological Answer:

- Target Deconvolution : Apply affinity chromatography with immobilized compound derivatives to pull down interacting proteins from brain homogenates. Identify targets via LC-MS/MS proteomics .

- Functional Validation : Knock out candidate targets (e.g., MAO-B) in cell lines using CRISPR/Cas9 and measure changes in compound efficacy via cAMP or calcium flux assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.